Ethyl 2-methoxybenzoate
CAS No.: 66507-71-9
Cat. No.: VC13323112
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66507-71-9 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | ethyl 2-methoxybenzoate |
| Standard InChI | InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | FNODWEPAWIJGPM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1OC |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1OC |
Introduction
Chemical and Physicochemical Properties
Ethyl 2-methoxybenzoate is structurally defined by a benzoate ester group substituted with a methoxy moiety at the ortho position. Its IUPAC name, ethyl 2-methoxybenzoate, reflects this arrangement, while its InChI code () provides a detailed representation of its atomic connectivity . The compound’s exact mass is 180.07900 g/mol, with a polar surface area (PSA) of 35.53 Ų and a logP value of 1.87190, indicating moderate lipophilicity .
Table 1: Key Physicochemical Properties of Ethyl 2-Methoxybenzoate
The compound’s stability under ambient conditions is contingent upon storage in a sealed, dry environment at room temperature . Its solubility profile remains understudied, though esters of similar structure typically exhibit miscibility with organic solvents like ethanol and diethyl ether.
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
Ethyl 2-methoxybenzoate serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Its methoxy and ester groups provide reactive sites for further functionalization, such as sulfonation or amidation . For example, derivatives like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid—a compound with reported antiplatelet activity—are synthesized via sequential modifications of the parent ester .
Flavor and Fragrance Industry
The compound’s mild, sweet aroma aligns with its use in fragrance formulations. Esters of 2-methoxybenzoic acid are valued for their ability to impart fruity or floral notes, though commercial adoption in this sector remains niche compared to simpler esters like methyl salicylate .
Organic Synthesis
In academic research, ethyl 2-methoxybenzoate is employed as a building block for synthesizing heterocyclic compounds. Its electron-rich aromatic ring participates in electrophilic substitution reactions, enabling the production of quinoline and isoquinoline derivatives under Friedel-Crafts conditions .
Environmental toxicity data remain limited, though the compound’s moderate logP value suggests potential bioaccumulation in aquatic organisms . Industrial users are advised to implement vapor recovery systems to minimize atmospheric release.
Recent Advances and Future Directions
Recent studies have explored the catalytic hydrogenation of ethyl 2-methoxybenzoate to produce 2-methoxybenzyl alcohol, a precursor to lignin-derived polymers . Additionally, computational modeling has elucidated its reactivity in nucleophilic acyl substitution reactions, providing insights for designing more efficient synthetic routes . Future research may focus on:
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Green Synthesis Methods: Developing solvent-free or biocatalytic processes to enhance sustainability.
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Pharmacological Screening: Evaluating the bioactivity of novel derivatives against emerging therapeutic targets.
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Environmental Impact Assessments: Quantifying biodegradation pathways and ecotoxicological effects.
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